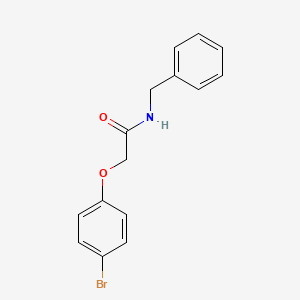![molecular formula C19H22N4O3 B5536652 4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals with complex structures involving pyrimidinyl, methoxyphenyl, and piperazinone groups. These components suggest the compound could have significant biological activity and could be involved in various chemical reactions due to its functional groups.
Synthesis Analysis
Synthesis of related compounds often involves the reaction of formaldehyde and diamines with different diazonium salts to achieve complex structures. For example, Moser et al. (2005) describe the synthesis of a compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, highlighting the synthetic pathways involving diazonium salt reactions (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing complex interactions and conformations. For instance, the study by Moser et al. reports on the crystal structure determined by X-ray diffraction analysis, providing insight into the molecular arrangement and the presence of disorder in the methoxycarbonyl group (Moser, Bertolasi, & Vaughan, 2005).
Scientific Research Applications
Synthesis and Pharmacological Applications
Novel Compound Synthesis : Research efforts have focused on synthesizing novel compounds derived from related structures for potential pharmacological applications. For instance, compounds have been synthesized with the aim of exploring their anti-inflammatory and analgesic properties. These compounds are synthesized through reactions involving key structural motifs similar to the queried compound, indicating the potential for a wide range of chemical modifications and biological activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activities : Derivatives related to the queried compound have been synthesized and evaluated for their antimicrobial activities. The synthesis of these derivatives often involves complex chemical reactions leading to compounds with promising antimicrobial properties, showcasing the chemical versatility and potential therapeutic applications of this class of compounds (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Fluorescent Ligands for Receptor Studies : The development of fluorescent ligands based on piperazine structures, which are structurally related to the queried compound, indicates the utility of such compounds in biological research. These ligands have been used to visualize receptors in cellular models, demonstrating the application of synthesized derivatives in studying receptor-ligand interactions and signaling pathways (E. Lacivita, M. Leopoldo, A. Masotti, C. Inglese, F. Berardi, R. Perrone, S. Ganguly, Md. Jafurulla, A. Chattopadhyay, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,4-dimethylpyrimidine-5-carbonyl)-1-(3-methoxyphenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-12-10-23(15-6-5-7-16(8-15)26-4)18(24)11-22(12)19(25)17-9-20-14(3)21-13(17)2/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDCCQIYHMXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CN=C(N=C2C)C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)
![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)


![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)
